2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone
Overview
Description
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone is an intriguing compound with a multifaceted profile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone typically involves multi-step organic synthesis procedures. A common synthetic route might start with the preparation of the thienopyridine core, followed by introducing the acetyloxy group and then forming the cyclopropyl and phenylethanone moieties under controlled conditions. Key steps could include:
Cyclization Reactions: Formation of the thienopyridine ring system.
Acylation Reactions: Introduction of the acetyloxy group.
Coupling Reactions: Attachment of the cyclopropyl and phenylethanone groups.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for scale and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone undergoes various chemical reactions such as:
Oxidation: Conversion to corresponding ketones or acids.
Reduction: Formation of alcohols or amines.
Substitution: Reactions with nucleophiles or electrophiles leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium catalyst.
Substitution: Conditions involving bases or acids, depending on the type of substitution desired.
Major Products Formed
The major products formed from these reactions include substituted thienopyridines, acetyloxy derivatives, and various cyclopropyl-functionalized compounds.
Scientific Research Applications
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone has a wide range of applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Interaction with enzymes, receptors, and DNA.
Pathways Involved: Modulation of signaling pathways such as kinase cascades and oxidative stress response mechanisms.
Bioavailability and Metabolism: Factors influencing its distribution and breakdown in biological systems.
Comparison with Similar Compounds
Uniqueness
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl]-1-cyclopropyl-2-phenylethanone stands out due to its combined structural features, which allow it to interact with a variety of biological targets and undergo diverse chemical reactions.
Similar Compounds
Thienopyridines: Compounds with similar core structures, but different substituents.
Cyclopropylketones: Molecules containing the cyclopropyl and ketone functionalities.
Phenylethanones: Structures with the phenylethanone moiety but different additional functional groups.
By offering such a unique structural motif, it allows researchers to explore new avenues in drug development and synthetic chemistry
Properties
IUPAC Name |
[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13(22)24-18-11-16-12-21(10-9-17(16)25-18)19(20(23)15-7-8-15)14-5-3-2-4-6-14/h2-6,11,15,19H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKDRZXNRYIANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-45-8 | |
Record name | Desfluoro prasugrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUORO PRASUGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLW376E1NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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